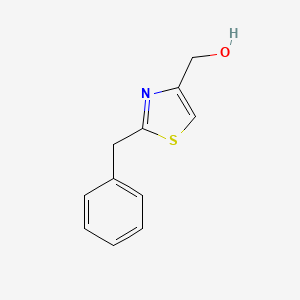

(2-Benzylthiazol-4-yl)methanol

Description

(2-Benzylthiazol-4-yl)methanol is a thiazole derivative characterized by a benzyl group at the 2-position and a hydroxymethyl group (-CH2OH) at the 4-position of the thiazole ring. Thiazole derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and physicochemical characteristics, such as polarity, solubility, and molecular packing .

Properties

IUPAC Name |

(2-benzyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c13-7-10-8-14-11(12-10)6-9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCGUQMAJDZBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylthiazol-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with 2-bromoacetaldehyde followed by cyclization with sulfur and a base to form the thiazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a reducing agent .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Benzylthiazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: Electrophilic and nucleophilic substitutions can occur at the benzyl and thiazole ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Benzyl carboxylic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(2-Benzylthiazol-4-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Benzylthiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2-Benzylthiazol-4-yl)methanol with structurally related thiazole and benzothiazole derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Structural and Molecular Comparisons

Key Observations:

- Substituent Effects: The hydroxymethyl group in this compound may confer higher solubility in polar solvents compared to methoxy or methyl groups .

- Aromatic Systems: Benzyl substituents (as in the target compound) introduce steric bulk and lipophilicity, contrasting with planar benzothiazole derivatives like 2-(4-methoxyphenyl)benzothiazole, which exhibit strong intermolecular interactions and high melting points .

Physicochemical Properties

- Melting Points: 2-(4-Methoxyphenyl)benzothiazole melts at 393 K, attributed to its planar structure and π-π stacking . The target compound’s benzyl group may lower melting points due to reduced crystallinity.

- Solubility: Hydroxymethyl groups (as in ’s compound) enhance water solubility compared to methoxy or benzyl substituents, which are more lipophilic .

Biological Activity

(2-Benzylthiazol-4-yl)methanol is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Thiazole derivatives are known for their diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thiazole ring substituted with a benzyl group at the 2-position and a hydroxymethyl group at the 4-position. The presence of both sulfur and nitrogen in the thiazole ring contributes to its unique chemical reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various pathogens, including bacteria and fungi.

- Antifungal Activity : Studies have demonstrated that this compound can inhibit the growth of certain fungal strains, making it a candidate for antifungal drug development.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with specific molecular targets within microbial cells or cancer cells.

- Inhibition of key enzymes involved in metabolic pathways.

- Induction of oxidative stress leading to cell death in susceptible organisms.

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC = 8 µg/mL | |

| Antifungal | Candida albicans | MIC = 12 µg/mL | |

| Anticancer | HeLa Cells | IC50 = 15 µM |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli and S. aureus, indicating strong antibacterial activity. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida albicans. The results showed an MIC of 12 µg/mL, suggesting that this compound could be a promising candidate for treating fungal infections, particularly in immunocompromised patients.

Case Study 3: Anticancer Properties

Research conducted on HeLa cells revealed that this compound induced apoptosis with an IC50 value of 15 µM. The study proposed that this compound could serve as a lead structure for developing novel anticancer therapies targeting cervical cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.